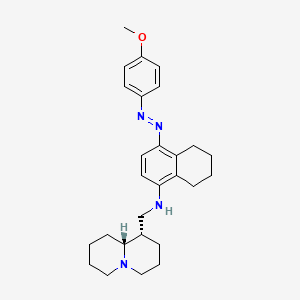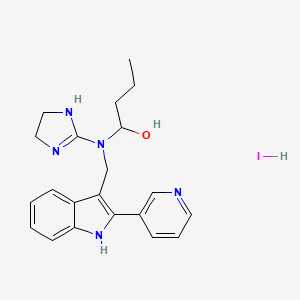
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is a chlorinated organic compound with the molecular formula C6H5Cl5O It is characterized by the presence of five chlorine atoms attached to a cyclohexene ring, along with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol typically involves the chlorination of cyclohexene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexene ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at low temperatures to control the reaction rate and prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclohexene is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and recrystallization, to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorocyclohexanone or pentachlorocyclohexanal.
Reduction: Formation of tetrachlorocyclohexenol or trichlorocyclohexenol.
Substitution: Formation of pentachlorocyclohexanol or pentachlorocyclohexylamine.
Applications De Recherche Scientifique
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated structure allows it to interact with and disrupt the function of enzymes and proteins, potentially leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the integrity of cell membranes and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentachlorocyclohexanol: Similar structure but with a fully saturated ring.
2,3,4,5,6-Pentachlorocyclohexanone: Contains a ketone group instead of a hydroxyl group.
2,3,4,5,6-Pentachlorocyclohexylamine: Contains an amino group instead of a hydroxyl group.
Uniqueness
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is unique due to its combination of a cyclohexene ring with multiple chlorine atoms and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35440-55-2 |
|---|---|
Formule moléculaire |
C6H5Cl5O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2,3,4,5,6-pentachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H5Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-2,4,6,12H |
Clé InChI |
JTLDHMQFGYAZLM-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(=C(C1O)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


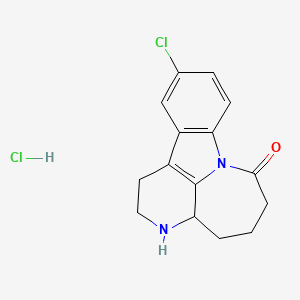



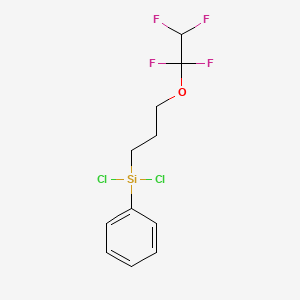
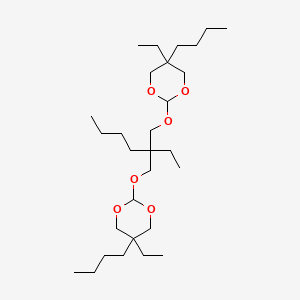
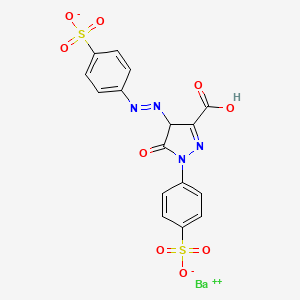
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
